Degradation Potency Comparison: SK-575 vs. 180055 vs. D6 vs. C6 — DC50 Values Across Cell Lines
Among reported PROTAC PARP1 degraders, SK-575 demonstrates the highest degradation potency with a DC50 ≤ 6.72 nM and >99% PARP1 degradation at 10 nM, significantly outperforming 180055 (DC50 = 180 nM in T47D, 240 nM in MDA-MB-231), D6 (DC50 = 25.23 nM), and C6 (DC50 = 58.14 nM) [1][2][3][4]. The ~27-fold potency differential between SK-575 and 180055 reflects differences in warhead selection (Olaparib-based vs. Rucaparib-based) and E3 ligase recruitment (CRBN vs. VHL), which are critical procurement considerations when selecting a tool compound for specific experimental systems.
| Evidence Dimension | PARP1 degradation potency (DC50) |
|---|---|
| Target Compound Data | SK-575: DC50 ≤ 6.72 nM; 180055: DC50 = 180 nM (T47D) / 240 nM (MDA-MB-231); D6: DC50 = 25.23 nM; C6: DC50 = 58.14 nM |
| Comparator Or Baseline | Olaparib (parent inhibitor): IC50 = 5 nM (PARP1 enzymatic inhibition, no degradation); Rucaparib (parent inhibitor): Ki = 1.4 nM (no degradation) |
| Quantified Difference | SK-575 is ~27-fold more potent than 180055 in DC50; D6 is ~2.3-fold more potent than C6 |
| Conditions | SK-575: multiple cancer cell lines; 180055: T47D and MDA-MB-231 breast cancer cells; D6: MDA-MB-231; C6: BRCA-mutant CRC cells |
Why This Matters
DC50 directly determines the working concentration required to achieve maximal degradation, influencing experimental design, cost-per-experiment, and potential off-target effects at higher concentrations.
- [1] Cao C, He M, Wang L, et al. Discovery of SK-575 as a Highly Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of PARP1 for Treating Cancers. J Med Chem. 2020;63(19):11012-11033. View Source
- [2] Chen L, Zou Y, Sun R, et al. Minimizing DNA trapping while maintaining activity inhibition via selective PARP1 degrader. Cell Death Dis. 2024;15(12):898. View Source
- [3] Wu Y, Xu J, Zhang L, et al. Discovery of a potent and selective PARP1 degrader promoting cell cycle arrest via intercepting CDC25C-CDK1 axis for treating triple-negative breast cancer. Bioorg Chem. 2024;142:106955. View Source
- [4] Wu M, Jiang Y, Zhang D, et al. Discovery of a potent PARP1 PROTAC as a chemosensitizer for the treatment of colorectal cancer. Eur J Med Chem. 2025;282:117062. View Source
